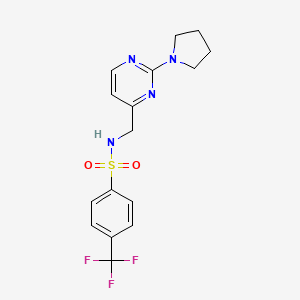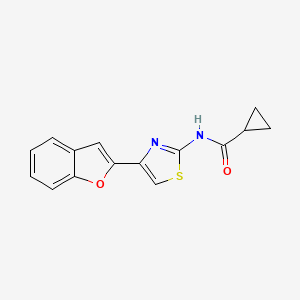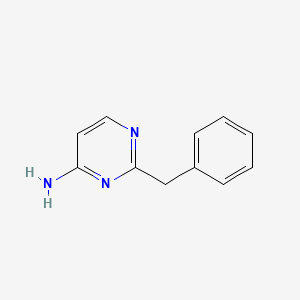![molecular formula C16H23N3 B2546652 4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline CAS No. 917216-47-8](/img/structure/B2546652.png)
4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline" is a derivative of 1,3-diazatricyclo[3.3.1.1~3,7~]decane, which is a structural framework that appears in various chemical compounds with potential applications. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated.
Synthesis Analysis
The synthesis of related compounds, such as aminocarbenes, has been reported. For instance, the generation of 3,5,7-trimethyl-1-azatricyclo[3.3.1.1(3,7)]decan-2-ylidene from its tosylhydrazone salt has been described . This process involves the formation of a carbene, which is a reactive intermediate that can add to alkenes in a stereospecific manner. Although the synthesis of the exact compound is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds within this family, such as the aminocarbene mentioned, suggests a pyramidal structure at the divalent carbon atom due to the overlap between the lone pair on nitrogen and the empty orbital on carbon . This structural insight is crucial for understanding the reactivity and properties of the compound .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, showing that carbenes can exhibit nucleophilic characteristics and add to alkenes in a cis fashion . This implies that the compound "4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline" might also undergo similar reactions, given its structural similarity to the studied carbenes.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the exact compound are not provided, related compounds have been analyzed using techniques such as capillary electrophoresis . This method has been applied to separate and analyze aminoalkanol derivatives of related azatricyclo[5.2.1.0(2,6)]decene triones, which were identified as potential anticancer drugs. The separation and analysis were achieved with high precision and accuracy, suggesting that similar analytical techniques could be employed to study the compound .
Wissenschaftliche Forschungsanwendungen
Azo-based Phenylthiophene Schiff Bases
- Applications : Synthesized compounds demonstrated potential in optical materials due to their energy band gap properties, relevant in donor-acceptor systems for potential use in electronic and photonic devices.
- Reference : Shili et al., 2020, Journal of Molecular Structure.
Novel Triazenes from Cyclic Aminal
- Applications : The study on the reaction of cyclic aminals with diazonium salts, leading to novel bis-triazenes, might imply applications in synthesizing new materials with specific optical or electronic properties.
- Reference : Rivera & González-Salas, 2010, Tetrahedron Letters.
Emitting Amorphous Molecular Materials
- Applications : Research on novel classes of color-tunable emitting amorphous materials suggests potential use in organic electroluminescent devices, including multicolor and white light emission, indicating applications in display technologies.
- Reference : Doi et al., 2003, Chemistry of Materials.
Heterocyclic Imines
- Applications : The structural analysis of basic heterocyclic imines hints at applications in designing compounds with specific molecular interactions, possibly affecting materials' stability and reactivity in pharmaceutical or material science.
- Reference : Su et al., 2013, Acta Crystallographica. Section C.
Eigenschaften
IUPAC Name |
4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c1-15-7-16(2)10-18(8-15)14(19(9-15)11-16)12-3-5-13(17)6-4-12/h3-6,14H,7-11,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMVLPKDBUKAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC=C(C=C4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2546574.png)


![1-(2,7-Dimethyl-3-imidazo[1,2-a]pyridinyl)-2-(phenylthio)ethanone](/img/structure/B2546579.png)
![N-[[3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-ynamide](/img/structure/B2546580.png)
![Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2546581.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2546585.png)
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2546586.png)



![Ethyl 3-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]sulfanyl-1,2,4-triazine-6-carboxylate](/img/structure/B2546592.png)